N-(4-amino-3-metoxifenil)metanosulfonamida

Descripción general

Descripción

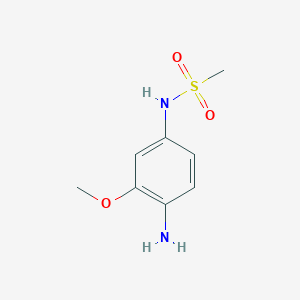

N-(4-amino-3-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It is utilized in developing new chemical reactions and methodologies that expand the toolkit available to organic chemists.

- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, facilitating transformations that lead to valuable products in both academic and industrial settings.

Biology

- Enzyme Inhibition Studies : N-(4-amino-3-methoxyphenyl)methanesulfonamide is instrumental in studying enzyme inhibition, particularly regarding topoisomerases, which are essential for DNA replication and transcription. Its ability to intercalate into DNA disrupts these processes, making it a valuable tool for investigating cellular mechanisms .

- Biological Pathway Probing : The compound acts as a probe for studying biological pathways, helping researchers understand interactions between proteins and nucleic acids.

Medicine

- Anticancer Research : There is ongoing investigation into the potential of this compound as an anticancer agent. Its mechanism involves binding to DNA and inhibiting enzymes critical for cancer cell proliferation, which may lead to apoptosis in malignant cells .

- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, N-(4-amino-3-methoxyphenyl)methanesulfonamide is used as an intermediate in synthesizing various specialty chemicals. Its unique properties allow it to be tailored for specific applications within chemical manufacturing processes.

Biological Activities

The compound exhibits several significant biological activities:

- DNA Intercalation : It intercalates between DNA base pairs, disrupting replication and transcription processes. This property underlies its potential antitumor effects by interfering with cellular metabolism.

- Enzyme Interaction : N-(4-amino-3-methoxyphenyl)methanesulfonamide binds to topoisomerases, inhibiting their activity and leading to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Modulation of Signaling Pathways : The compound can influence cellular signaling pathways that affect cell growth and differentiation, further broadening its application in biological research.

Anticancer Activity

A study exploring the anticancer potential of N-(4-amino-3-methoxyphenyl)methanesulfonamide revealed that it effectively inhibits cancer cell lines by inducing apoptosis through its action on topoisomerases. The results indicated a significant decrease in cell viability at specific concentrations, suggesting its promise as a therapeutic agent against various cancers .

Enzyme Inhibition Research

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit human topoisomerase IIα and IIβ. The study highlighted its role as a topoisomerase poison, increasing levels of covalent enzyme-cleaved DNA complexes and showcasing its potential utility in cancer treatment protocols .

Mecanismo De Acción

- Intercalation involves inserting the planar acridine core of m-AMSA between the base pairs of the DNA helix. This interaction disrupts the helical structure and affects DNA-related processes .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

N-(4-amino-3-methoxyphenyl)methanesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with DNA and related enzymes, potentially through intercalation into double-stranded DNA . This interaction can influence the activity of DNA-related enzymes and affect various biological processes.

Cellular Effects

N-(4-amino-3-methoxyphenyl)methanesulfonamide has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DNA and enzymes can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-amino-3-methoxyphenyl)methanesulfonamide involves its binding interactions with biomolecules. The compound can intercalate into DNA, leading to enzyme inhibition or activation and changes in gene expression. This intercalation is driven by charge transfer and π-stacking interactions, which can cause the helical structure of DNA to unwind .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-amino-3-methoxyphenyl)methanesulfonamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of N-(4-amino-3-methoxyphenyl)methanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

N-(4-amino-3-methoxyphenyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of N-(4-amino-3-methoxyphenyl)methanesulfonamide within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

N-(4-amino-3-methoxyphenyl)methanesulfonamide is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(4-amino-3-methoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfonic acids, oxidized derivatives.

Reduction: Amines, reduced derivatives.

Substitution: Substituted phenylmethanesulfonamides.

Comparación Con Compuestos Similares

- N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride

- N-(4-cyanophenyl)methanesulfonamide

- N-(4-hydroxyphenyl)methanesulfonamide

- N-(4-methylphenyl)methanesulfonamide

Uniqueness: N-(4-amino-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

N-(4-amino-3-methoxyphenyl)methanesulfonamide, a compound with the molecular formula C₈H₁₂N₂O₃S, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Weight : 216.26 g/mol

- Solubility : The compound is soluble in water, particularly in its hydrochloride form, enhancing its bioavailability.

N-(4-amino-3-methoxyphenyl)methanesulfonamide exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA, disrupting the helical structure and affecting DNA-related processes. This interaction can inhibit DNA-related enzymes, influencing gene expression and cellular metabolism .

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. Its interactions with proteins and other biomolecules make it a valuable tool in biochemical research.

Biological Activities

Research indicates that N-(4-amino-3-methoxyphenyl)methanesulfonamide possesses several notable biological activities:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies show that it can induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Potential Anti-inflammatory Effects : Due to its structural similarities to known anti-inflammatory agents, N-(4-amino-3-methoxyphenyl)methanesulfonamide may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Synthesis and Research Applications

N-(4-amino-3-methoxyphenyl)methanesulfonamide is synthesized through the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This synthesis is typically conducted under controlled conditions to ensure high yields and purity .

In research settings, the compound is utilized as a building block for synthesizing more complex molecules. Its role in studying enzyme inhibition and protein interactions makes it particularly valuable in medicinal chemistry and pharmacology.

Propiedades

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide?

A1: While the provided abstracts don't detail the full synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, one abstract describes the synthesis of a direct precursor, N-(4-amino-2-methoxyphenyl)acetamide []. This compound is produced via the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen atmosphere []. The crystallization of N-(4-amino-2-methoxyphenyl)acetamide is achieved using ethylacetoacetate []. This information suggests that the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide likely involves further modification of this precursor molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.